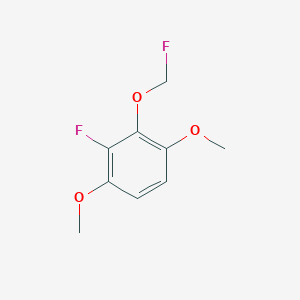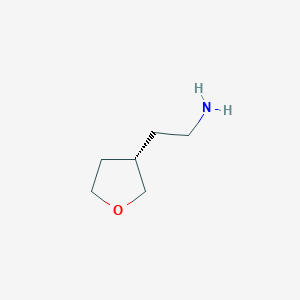
1-(4-Amino-2-hydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and enhance selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Amino-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1-(4-Amino-2-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
4-Hydroxyphenylacetone: Similar in structure but lacks the amino group.
Phenylacetone: Lacks both the amino and hydroxyl groups.
4-Aminoacetophenone: Contains an amino group but lacks the hydroxyl group and the propan-2-one moiety.
Uniqueness: 1-(4-Amino-2-hydroxyphenyl)propan-2-one is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, along with the propan-2-one moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-(4-amino-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4,10H2,1H3 |
Clé InChI |
LOZDTTHOJSMPGM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione](/img/structure/B14049860.png)












![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)
